![molecular formula C18H13ClN4O5S B6140154 2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide](/img/structure/B6140154.png)
2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide
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Overview
Description
2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential for multiple chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chlorine atom to the benzamide structure.
Sulfonation: Attachment of the sulfonamide group to the pyridine ring.
Each step would require specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and sulfonating agents like sulfur trioxide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The presence of the sulfonamide group suggests potential interactions with enzymes that utilize sulfonamide-like structures.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfapyridine: Another sulfonamide with a pyridine ring, used in treating bacterial infections.
Uniqueness
2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its combination of functional groups, which may confer specific reactivity and biological activity not seen in simpler sulfonamides.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S/c19-16-8-7-14(29(27,28)22-17-6-1-2-9-20-17)11-15(16)18(24)21-12-4-3-5-13(10-12)23(25)26/h1-11H,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYUBHGMNZAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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